molecular formula C10H11FO B1442039 1-(3-Fluoro-2-methylphenyl)propan-1-one CAS No. 1261852-38-3

1-(3-Fluoro-2-methylphenyl)propan-1-one

Cat. No. B1442039
M. Wt: 166.19 g/mol
InChI Key: KMCVXXMXOUVNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-2-methylphenyl)propan-1-one, also known as 1-Fluoro-2-methyl-2-propanone, is a volatile organic compound (VOC) that has become increasingly popular in the scientific research community due to its unique properties. This compound has a wide range of potential applications, from its use as a solvent in laboratory experiments to its potential role in the synthesis of novel drugs.

Scientific Research Applications

Molecular Structure and Computational Analysis

1-(3-Fluoro-2-methylphenyl)propan-1-one, as part of various cathinones, has been characterized through FTIR, UV–Vis, and multinuclear NMR spectroscopy. X-ray diffraction studies have been used to determine structures, and computational methods like DFT have optimized geometries, indicating the compound's potential for detailed molecular analysis (Nycz et al., 2011).

Crystal Growth and Characterization

The compound has been involved in studies on crystal growth and characterization, where single crystal X-ray diffraction revealed its belonging to the monoclinic system. Detailed characterizations include FT-IR, FT-Raman, and powder X-ray diffraction analyses, highlighting its utility in material sciences and crystallography (Meenatchi et al., 2015).

Molecular Logic Systems

In the realm of molecular logic systems, derivatives of 1-(3-Fluoro-2-methylphenyl)propan-1-one have been synthesized and characterized, revealing potential applications as pH-controlled molecular switches, protic solvent polarity sensors, and selective fluorescence quenchers. This indicates the compound's relevance in developing complex molecular systems and sensors (Zhang et al., 2008).

Antimicrobial Applications

Further research involves derivatives of 1-(3-Fluoro-2-methylphenyl)propan-1-one in synthesizing compounds with characterized structures and evaluated antimicrobial activity. This demonstrates the compound's potential in medical and pharmaceutical applications, especially in developing new antimicrobial agents (Nagamani et al., 2018).

properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-3-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCVXXMXOUVNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-2-methylphenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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